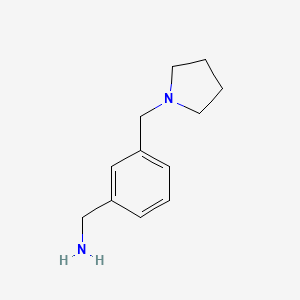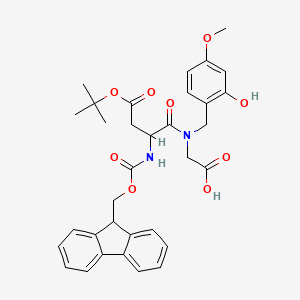
1-(2-溴-4-甲基苯基)-1H-吡咯
描述
1-(2-Bromo-4-methylphenyl)-1H-pyrrole, also known as 2-bromo-4-methylpyrrole, is a heterocyclic aromatic compound with a molecular formula of C7H7Br. It is a colorless liquid with a boiling point of 154-155°C and a melting point of -25°C. It is insoluble in water, but is soluble in organic solvents. It has a pyrrole ring with a bromine atom attached to the 4-position of the ring. 2-Bromo-4-methylpyrrole is used in organic synthesis as a reagent for the synthesis of other compounds, and has been the subject of scientific research in a variety of fields, including biochemistry and physiology.
科学研究应用
合成和化学性质
吡咯喹啉和乌拉津的合成:Das, Ghosh, & Koenig (2016)的研究表明,通过可见光介导的过程,1-(2-溴苯基)-1H-吡咯在合成吡咯[1,2-a]喹啉和乌拉津方面发挥了作用。
用于腐蚀抑制的电化学研究:Zarrouk等人(2015年)发现,包括与1-(2-溴-4-甲基苯基)-1H-吡咯相关的1H-吡咯-2,5-二酮衍生物对碳钢在盐酸中的腐蚀具有有效的抑制作用,抑制效率随浓度的增加而增加 (Zarrouk et al., 2015)。
聚合物合成:主链中含有吡咯[3,4-c]吡咯-1,4-二酮色团的聚合物的合成已被描述,这与1-(2-溴-4-甲基苯基)-1H-吡咯结构相关,由于其在常见有机溶剂中的强荧光和良好溶解性,这些聚合物被认为具有在电子应用中的潜在用途 (Zhang & Tieke, 2008)。
生物和药用应用
甘醇酸氧化酶抑制剂:Rooney等人(1983年)研究了4-取代的3-羟基-1H-吡咯-2,5-二酮衍生物作为甘醇酸氧化酶的抑制剂,突出了1H-吡咯衍生物在治疗高草酸尿症等疾病方面的潜在医学应用 (Rooney et al., 1983)。
多巴胺受体结合:合成了一系列类似于1-(2-溴-4-甲基苯基)-1H-吡咯结构的2-(5-溴-2,3-二甲氧基苯基)-5-(氨甲基)-1H-吡咯类似物,并研究了它们对多巴胺D2、D3和D4受体的结合亲和力,显示了在神经科学研究中的潜在用途 (Mach et al., 2003)。
抗癌评估:Singh、Patel和Rajak(2021年)评估了含吡咯结构化合物的抗癌活性,强调了这类结构在新型抗癌药物开发中的重要性 (Singh, Patel, & Rajak, 2021)。
属性
IUPAC Name |
1-(2-bromo-4-methylphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-9-4-5-11(10(12)8-9)13-6-2-3-7-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOGUJBMHXFQFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405839 | |
| Record name | 1-(2-bromo-4-methylphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromo-4-methylphenyl)-1H-pyrrole | |
CAS RN |
142044-85-7 | |
| Record name | 1-(2-bromo-4-methylphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



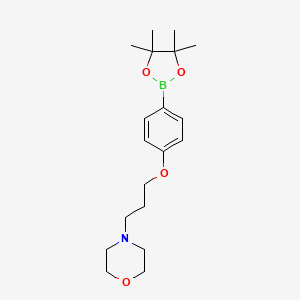

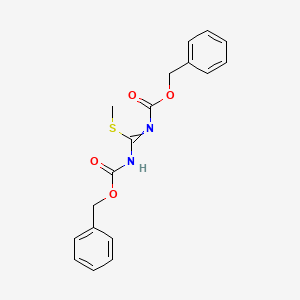

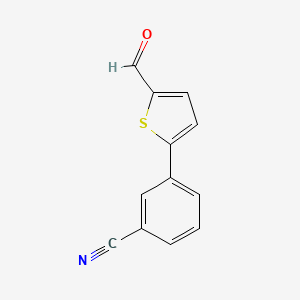
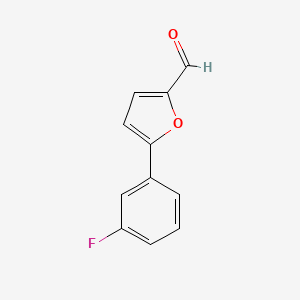


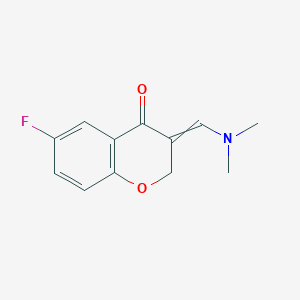
![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)
